8-Br-cAMP

Descripción general

Descripción

Cyclic adenosine monophosphate: is a second messenger important in many biological processes. It is a derivative of adenosine triphosphate and is used for intracellular signal transduction in many different organisms, conveying the cyclic adenosine monophosphate-dependent pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Cyclic adenosine monophosphate is synthesized from adenosine triphosphate by the enzyme adenylate cyclase, which is located on the inner side of the plasma membrane and anchored at various locations in the interior of the cell . Adenylate cyclase is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors .

Industrial Production Methods: : Industrial production of cyclic adenosine monophosphate typically involves the use of recombinant DNA technology to produce adenylate cyclase in large quantities. This enzyme is then used to convert adenosine triphosphate to cyclic adenosine monophosphate under controlled conditions.

Análisis De Reacciones Químicas

Types of Reactions: : Cyclic adenosine monophosphate undergoes various types of reactions, including hydrolysis, phosphorylation, and binding to specific proteins.

Common Reagents and Conditions: : Common reagents used in reactions involving cyclic adenosine monophosphate include phosphodiesterases, which catalyze the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate . Other reagents include protein kinases, which phosphorylate target proteins in response to cyclic adenosine monophosphate binding.

Major Products: : The major products formed from reactions involving cyclic adenosine monophosphate include adenosine monophosphate and phosphorylated proteins.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Protective Effects Against Ischemia/Reperfusion Injury

8-Br-cAMP has been shown to confer significant protective effects on cardiac tissues during ischemia/reperfusion events. In a study involving Langendorff-perfused rat hearts, administration of this compound prior to ischemia or at the onset of reperfusion resulted in:

- Reduced infarct size : The compound significantly decreased the extent of damage caused by ischemic events.

- Improved hemodynamic function : Enhanced cardiac output and function were observed during the reperfusion phase.

- Attenuation of ventricular arrhythmias : The incidence of arrhythmias was notably lower in treated hearts compared to controls.

These effects were associated with the inhibition of mitochondrial permeability transition pore (MPTP) opening through enhanced binding of hexokinase II to mitochondria, showcasing the potential of this compound in therapeutic strategies for cardiac ischemia .

Bone Regeneration

Promotion of Angiogenesis and Osteoblastic Differentiation

In regenerative medicine, this compound has been identified as a potent enhancer of angiogenesis and osteoblastic differentiation. A study demonstrated that:

- VEGF Production : Treatment with this compound led to a significant increase in vascular endothelial growth factor (VEGF) production from osteoblast-like MC3T3-E1 cells, which is crucial for angiogenesis.

- Enhanced Osteoblastic Activity : The compound increased alkaline phosphatase (ALP) activity and matrix mineralization, indicating enhanced osteoblastic differentiation .

The data suggest that this compound plays a critical role in promoting bone repair and regeneration through its angiogenic properties.

Cancer Research

Induction of Apoptosis in Cancer Cells

This compound has exhibited promising results in cancer research, particularly in inducing apoptosis in various cancer cell lines. For instance:

- Esophageal Cancer : In esophageal cancer cell lines, this compound was shown to enhance apoptosis significantly. This effect is believed to be mediated through the activation of protein kinase A (PKA) pathways .

- Enhancement of Pluripotency : Additionally, when combined with valproic acid (VPA), this compound enhanced the induction of pluripotency in human fibroblast cells, indicating its potential in stem cell research and cancer therapy .

Stem Cell Research

Differentiation Induction

This compound is also pivotal in stem cell research, particularly for its role in differentiating human induced pluripotent stem cells (iPSCs):

- Functional Cell Type Differentiation : The compound has been shown to facilitate the differentiation of iPSCs into various functional cell types, thereby enhancing their therapeutic applicability .

- Mechanistic Insights : Studies indicate that this compound acts as a metabolic stabilizer for these cells, promoting differentiation without significant side effects .

Data Summary Table

Mecanismo De Acción

Cyclic adenosine monophosphate exerts its effects by binding to and activating protein kinases, which then phosphorylate target proteins. This leads to changes in the activity of these proteins and the regulation of various cellular processes . Cyclic adenosine monophosphate also binds to and regulates the function of ion channels and other cyclic nucleotide-binding proteins .

Comparación Con Compuestos Similares

Similar Compounds: : Similar compounds to cyclic adenosine monophosphate include dibutyryl cyclic adenosine monophosphate and 8-bromoadenosine 3’,5’-cyclic monophosphate .

Uniqueness: : Cyclic adenosine monophosphate is unique in its ability to act as a second messenger in a wide range of biological processes. It is also unique in its ability to activate protein kinases and regulate the function of ion channels and other cyclic nucleotide-binding proteins .

Actividad Biológica

8-Bromo-cyclic AMP (8-Br-cAMP) is a widely studied cyclic adenosine monophosphate (cAMP) analog known for its significant biological activities, particularly in cellular signaling pathways. This article provides a comprehensive overview of the biological effects of this compound, highlighting its role in various cellular processes, including angiogenesis, osteogenesis, and cellular differentiation.

This compound is a brominated derivative of cAMP that exhibits enhanced lipophilicity compared to its parent compound. This modification allows it to permeate cell membranes more effectively and resist hydrolysis by phosphodiesterases (PDEs), thereby prolonging its biological activity . The compound primarily functions by activating protein kinase A (PKA) and the exchange protein activated by cAMP (Epac), which are crucial mediators in various signaling pathways .

1. Angiogenesis

One of the notable effects of this compound is its ability to stimulate vascular endothelial growth factor (VEGF) production, which plays a critical role in angiogenesis. Research has demonstrated that treatment with 100 μM this compound for just one day significantly increases VEGF secretion in osteoblast-like MC3T3-E1 cells. This increase correlates with enhanced migration and tubule formation in human umbilical vein endothelial cells (HUVECs), indicating its potential to promote angiogenesis in vitro .

Table 1: Effects of this compound on VEGF Production

| Treatment Duration | VEGF Secretion (pg/mL) | Endothelial Cell Migration | Tubule Formation |

|---|---|---|---|

| Control | 150 | Baseline | Baseline |

| 1 Day (100 μM) | 350 | Increased | Enhanced |

2. Osteogenesis

This compound also plays a significant role in osteoblastic differentiation. In studies involving MC3T3-E1 cells, one-day treatment with this compound resulted in increased alkaline phosphatase (ALP) activity and matrix mineralization, markers indicative of osteoblastic differentiation. The compound's ability to enhance ALP activity suggests that it may be beneficial for bone regeneration applications .

Table 2: Effects of this compound on Osteoblastic Differentiation

| Treatment Duration | ALP Activity (OD) | Calcium Deposition (μg/mL) |

|---|---|---|

| Control | 0.15 | 20 |

| 1 Day (100 μM) | 0.35 | 50 |

3. Cellular Proliferation and Apoptosis

In addition to promoting differentiation, this compound has been shown to influence cell proliferation and apoptosis across various cell lines. For instance, studies indicate that it can induce apoptosis in esophageal cancer cells while enhancing the induction of pluripotency in human fibroblast cells when used in combination with valproic acid . Furthermore, the compound has demonstrated anti-proliferative effects on pancreatic cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different cell types:

- Osteoblast-like Cells : A study revealed that a one-day treatment with this compound significantly enhanced both VEGF production and ALP activity, suggesting its dual role in promoting angiogenesis and osteogenic differentiation .

- Esophageal Cancer Cells : In another study, exposure to this compound resulted in increased apoptosis rates, highlighting its potential as a therapeutic agent against certain cancers .

- Pancreatic Cancer Cells : Research indicated that treatment with this compound could induce G2/M cell cycle arrest and apoptosis, providing insights into its mechanisms against cancer proliferation .

Propiedades

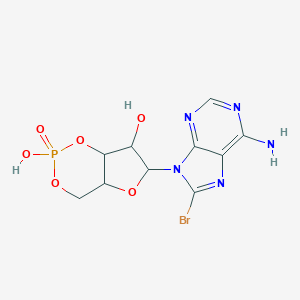

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKQVRZMKBDMDH-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23583-48-4 | |

| Record name | 8-Bromo-cAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23583-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo cyclic adenosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023583484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-bromoadenosine cyclic 3',5'-(hydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-BROMO-CYCLIC AMP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QO1UW05Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.